N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide
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Overview
Description
N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide, also known as TAT-DP-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to target specific enzymes and pathways involved in various diseases.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide involves the inhibition of specific enzymes and pathways. FAAH and MAGL are enzymes involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in pain and inflammation. Inhibition of these enzymes leads to increased levels of endocannabinoids, which can have analgesic and anti-inflammatory effects. COX-2 is an enzyme involved in the production of prostaglandins, which are lipid signaling molecules that play a role in inflammation. Inhibition of COX-2 leads to decreased levels of prostaglandins, which can have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have antitumor effects in various cancer cell lines. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of inhibiting these specific targets on various diseases. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide. One direction is the development of more potent and selective inhibitors of FAAH, MAGL, and COX-2. Another direction is the study of the effects of this compound on other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of new drug delivery systems for this compound could improve its therapeutic potential.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide involves a series of chemical reactions. The starting materials for the synthesis are 2-methoxybenzaldehyde and propargylamine. The reaction between these two compounds produces N-(2-methoxybenzyl)prop-2-yn-1-amine. This intermediate is then reacted with acetic anhydride to produce N-(2-methoxybenzyl)-2-(prop-2-yn-1-yloxy)acetamide. Finally, the reaction of this compound with cyanomethyl lithium produces N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide.
Scientific Research Applications
N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and pathways, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cyclooxygenase-2 (COX-2). These enzymes and pathways are involved in various diseases, including inflammation, pain, and cancer.
properties
IUPAC Name |
N-(cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-9-16(10-8-15)14(17)11-12-6-4-5-7-13(12)18-2/h1,4-7H,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLLVRGJXLADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N(CC#C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide |
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